N-(2-METHOXYETHYL)-2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-METHOXYETHYL)-2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique imidazole-based structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Imidazole Core: The imidazole core is synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.
Introduction of the Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2-methoxyethylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the phenyl groups, potentially altering the electronic properties of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl rings and the imidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or alkyl halides (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenyl and imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: Due to its imidazole core, the compound may exhibit biological activity, making it a candidate for drug development.
Biochemical Research: It can be used as a probe to study enzyme interactions and other biochemical processes.
Industry
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Polymer Science: It may be used in the development of new polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(2-METHOXYETHYL)-2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is largely dependent on its interaction with molecular targets such as enzymes or receptors. The imidazole core can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHOXYETHYL)-2-{[2-(4-HYDROXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
- N-(2-METHOXYETHYL)-2-{[2-(4-METHOXYPHENYL)-5-(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
Uniqueness
N-(2-METHOXYETHYL)-2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct electronic and steric properties. This uniqueness can result in different reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-15-4-6-16(7-5-15)20-22(29-14-19(26)23-12-13-27-2)25-21(24-20)17-8-10-18(28-3)11-9-17/h4-11H,12-14H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFNEMHULCBXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.